BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Synthesis
and Characterization of Apixaban-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Apixaban-d3

Cat. No.: B146307

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of Apixaban-d3, a deuterated analog of the direct factor Xa inhibitor, Apixaban. This
isotopically labeled compound is crucial as an internal standard for quantitative bioanalytical
assays, particularly in pharmacokinetic and metabolic studies. This document details a
proposed synthetic pathway, experimental protocols for its characterization, and its application
in analytical methodologies.

Introduction

Apixaban is an orally bioavailable anticoagulant that selectively inhibits both free and clot-
bound factor Xa, a critical enzyme in the coagulation cascade.[1] Apixaban-d3, with deuterium
atoms incorporated into the methoxy group, serves as an ideal internal standard in mass
spectrometry-based quantification of Apixaban in biological matrices.[2][3] Its chemical
structure is identical to Apixaban, except for the isotopic labeling, ensuring similar chemical and
physical behavior during sample preparation and analysis, while being distinguishable by its
higher mass.

Chemical Structure of Apixaban-d3:

o Chemical Name: 1-(4-(methoxy-d3)phenyl)-7-oxo0-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-
tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
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e CAS Number: 1131996-12-7
e Molecular Formula: C25H22D3Ns0a4
e Molecular Weight: 462.52 g/mol

Synthesis of Apixaban-d3

A specific, detailed, peer-reviewed synthesis of Apixaban-d3 is not readily available in the
public domain. However, a scientifically sound synthetic route can be proposed based on
established synthetic methods for Apixaban and the synthesis of deuterated precursors. The
key strategy involves the preparation of a deuterated starting material, 4-(methoxy-d3)aniline,
which is then incorporated into a known synthetic pathway for Apixaban.

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages:
o Synthesis of the deuterated intermediate: 4-(methoxy-d3)aniline.

o Synthesis of Apixaban-d3 using the deuterated intermediate.

Click to download full resolution via product page

Experimental Protocols

This procedure is adapted from standard O-alkylation methods for phenols.

o Reaction Setup: To a stirred solution of 4-aminophenol in acetone, add potassium carbonate
(K2CO3).

 Alkylation: Add methyl-d3 iodide (CDsl) dropwise to the suspension.

» Reaction Conditions: Reflux the mixture for a specified period, monitoring the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).
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» Work-up and Purification: After completion, cool the reaction mixture and filter off the
inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel to yield pure 4-(methoxy-d3)aniline.

The following is a generalized procedure based on known syntheses of Apixaban, utilizing the
deuterated intermediate.

o Formation of the Pyrazolo-pyridine Core (Intermediate A): Synthesize the core heterocyclic
structure using 4-(methoxy-d3)aniline through a multi-step process, likely involving
condensation and cyclization reactions as described in various patents.[4][5]

o Synthesis of the Piperidinyl-aniline Moiety (Intermediate B): Prepare the second key
intermediate, which contains the piperidinone-substituted aniline, through established
methods.[6]

e Coupling Reaction: Couple Intermediate A and Intermediate B to form the ethyl ester of
Apixaban-d3. This is often achieved through a base-catalyzed condensation reaction.

o Amidation: Convert the ethyl ester of Apixaban-d3 to the final product by amidation. This is
typically carried out by treating the ester with a source of ammonia, such as aqueous
ammonia in a suitable solvent, under heat.[7]

« Purification: Purify the crude Apixaban-d3 by recrystallization from an appropriate solvent
system (e.g., ethanol/dichloromethane) to obtain a high-purity product.[8]

Characterization of Apixaban-d3

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of
the synthesized Apixaban-d3.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for characterizing Apixaban-d3, especially in its
application as an internal standard.

Experimental Protocol for LC-MS/MS Analysis:
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o Chromatography: Utilize a reverse-phase C18 column with a gradient elution of a mobile
phase consisting of ammonium formate buffer and methanol with formic acid.[3]

« lonization: Employ electrospray ionization (ESI) in the positive ion mode.

o Detection: Use multiple reaction monitoring (MRM) to detect the specific mass transitions for
Apixaban and Apixaban-d3.

Table 1. Mass Spectrometry Data for Apixaban and Apixaban-d3

Product lon(s)

Compound Precursor lon (m/z) Reference
(m/z)

Apixaban 460.2 443.2 [1]

Apixaban-d3 463.3 202.0 [9]

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy is used to confirm the structure of the molecule and the successful
incorporation of deuterium. The spectrum of Apixaban-d3 is expected to be very similar to that
of Apixaban, with the notable absence of the singlet corresponding to the methoxy (-OCHs3)
protons.

Table 2: Predicted 'H NMR Spectral Data for Apixaban-d3
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Chemical Shift (6, ppm) Multiplicity Assighment

~7.70 d Aromatic protons

~7.46 d Aromatic protons

~7.35 d Aromatic protons

~7.00 d Aromatic protons

~4.20 t -CHz- (pyrazolo-pyridine)
~3.65 t -CH:- (piperidone)

~3.20 t -CH:- (pyrazolo-pyridine)
~2.50 t -CH:z- (piperidone)

~1.95 m -CH:- (piperidone)
Absent - -OCDs

Note: Predicted chemical shifts are based on published data for Apixaban. The exact values
may vary depending on the solvent and instrument.

Purity and Yield

The purity of the synthesized Apixaban-d3 should be assessed by High-Performance Liquid
Chromatography (HPLC) with UV detection. A purity of >98% is generally required for use as
an internal standard. The isotopic enrichment should be determined by mass spectrometry and
should ideally be >98%. The overall yield of the multi-step synthesis will depend on the
efficiency of each reaction. Published syntheses of Apixaban report overall yields in the range
of 30-40%.[6]

Application in Bioanalytical Methods

Apixaban-d3 is primarily used as an internal standard for the quantification of Apixaban in
biological samples such as plasma.[10] The use of a stable isotope-labeled internal standard is
the gold standard in quantitative mass spectrometry as it corrects for variations in sample
preparation, matrix effects, and instrument response.
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Table 3: Summary of a Validated Bioanalytical Method using Apixaban-d3

Parameter Details Reference
Analytical Technique UPLC-MS/MS [3]
Biological Matrix Human Plasma [3]
Sample Preparation Protein Precipitation [3]
Internal Standard Apixaban-d3 [3]
Calibration Range 1-500 ng/mL [3]
Accuracy and Precision Within 15% [3]
Conclusion

The synthesis and characterization of Apixaban-d3 are critical for the development and
validation of robust bioanalytical methods for its non-deuterated counterpart. This guide
outlines a feasible synthetic strategy and key characterization techniques. While a detailed,
published protocol for the synthesis of Apixaban-d3 is not readily available, the information
provided herein, based on established chemical principles and data from related compounds,
offers a solid foundation for researchers in the field of drug metabolism and pharmacokinetics.
The use of Apixaban-d3 as an internal standard ensures the accuracy and reliability of
gquantitative data, which is paramount in clinical and preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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